molecular formula C16H22N2O3 B267530 2,2-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

2,2-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

Cat. No. B267530
M. Wt: 290.36 g/mol
InChI Key: HFTJIFOGUKPCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.45 g/mol.

Mechanism of Action

2,2-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA on neuronal activity. This results in a decrease in the excitability of neurons and a reduction in the release of neurotransmitters, leading to a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anxiolytic and sedative properties. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,2-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is its high potency and selectivity for the GABA receptor, making it a useful tool for studying the function of this receptor. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 2,2-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide. One area of interest is the development of new drugs that target the GABA receptor, using this compound as a template. Another potential direction is the investigation of the effects of this compound on other biological processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on the GABA receptor and its potential therapeutic applications.

Synthesis Methods

2,2-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-morpholinylcarbonyl chloride with 2,2-dimethylpropanoic acid, followed by the addition of triethylamine and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2,2-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been widely used in scientific research as a tool to study the function and regulation of various biological processes. It has been shown to modulate the activity of certain enzymes and receptors, including the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the regulation of neuronal activity.

properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2,2-dimethyl-N-[3-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)15(20)17-13-6-4-5-12(11-13)14(19)18-7-9-21-10-8-18/h4-6,11H,7-10H2,1-3H3,(H,17,20)

InChI Key

HFTJIFOGUKPCLL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2

Origin of Product

United States

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